molecular formula C19H15ClN2O2S B2465742 Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-48-1

Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No. B2465742
M. Wt: 370.85
InChI Key: VEISZTOTSAOQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a chemical compound . It is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized . These compounds have been studied for their neuroprotective and anti-neuroinflammatory activity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has been utilized in the synthesis of novel 4-thiopyrimidine derivatives. These compounds, including variations with different substituents at the pyrimidine ring, have been characterized using NMR, IR, and mass spectroscopies, along with elemental analysis and single-crystal X-ray diffraction. The study highlights the importance of different substituents in hydrogen-bond interactions and molecular conformation (Stolarczyk et al., 2018).

Cytotoxic Activity

  • The cytotoxicity of these compounds has been tested against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC), HeLa, K562, and CFPAC cancer cell lines. The presence of different groups in these compounds, like hydroxymethyl and methyl groups, influences their cytotoxicity, offering insights into their potential as therapeutic agents (Stolarczyk et al., 2018).

Antimicrobial and Antitubercular Activities

  • Pyrimidine derivatives, such as those synthesized from ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, have shown effectiveness in antimicrobial and antitubercular activities. For instance, certain compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis (MTB) (Manikannan et al., 2010).

Nonlinear Optical Properties

  • The compound has also been investigated for its potential in nonlinear optical applications. Studies involving crystal growth, structural evaluation, and nonlinear optical analysis have been conducted to understand its properties better (Dhandapani et al., 2017).

Corrosion Inhibition

  • Research on pyrimidine derivatives derived from ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has demonstrated their effectiveness as corrosion inhibitors. Their impact on iron corrosion in hydrochloric acid has been studied, providing insights into their potential industrial applications (Abdelazim et al., 2021).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-21-17(13-6-4-3-5-7-13)22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEISZTOTSAOQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.